Blue caprate

Description

Structure

3D Structure

Propriétés

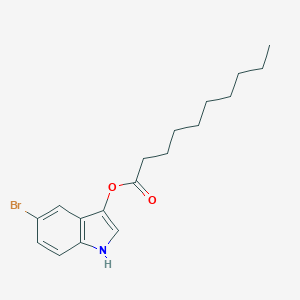

IUPAC Name |

(5-bromo-1H-indol-3-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDUIOYSURQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564413 | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-71-7 | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Copper(II) Caprate

Disclaimer: The term "Blue Caprate" is not a standard chemical nomenclature. Based on the characteristic blue color of many copper(II) salts, this guide details the synthesis and purification of Copper(II) Caprate, also known as copper(II) decanoate (B1226879). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Copper(II) caprate is a metal carboxylate, a compound where a copper ion is bonded to the carboxylate anion of capric acid (decanoic acid). These compounds have applications in various fields, including as catalysts, in the production of pigments, and as antifungal agents.[1] This guide provides a comprehensive overview of the synthesis and purification protocols for copper(II) caprate, supported by quantitative data and detailed experimental procedures.

Synthesis of Copper(II) Caprate

The synthesis of copper(II) caprate can be achieved through several methods, primarily involving the reaction of a copper(II) salt with capric acid or a caprate salt. Common precursors include copper(II) acetate (B1210297), copper(II) sulfate (B86663), and basic copper(II) carbonate.[2]

Synthesis via Metathesis Reaction

A common and straightforward method for synthesizing copper(II) caprate is a metathesis (double displacement) reaction between a soluble copper(II) salt and a soluble salt of capric acid, such as sodium caprate.

Reaction: 2 Na(C₁₀H₁₉O₂) + CuSO₄ → Cu(C₁₀H₁₉O₂)₂ + Na₂SO₄

Another approach involves the direct reaction of a copper(II) salt, like copper(II) acetate, with capric acid in a suitable solvent system.[2]

Reaction: 2 CH₃COOH + Cu(CH₃COO)₂ + 2 C₉H₁₉COOH → Cu(C₉H₁₉COO)₂ + 4 CH₃COOH

Experimental Protocol: Synthesis from Copper(II) Acetate

This protocol is adapted from a general method for the synthesis of copper(II) carboxylates.[2]

Materials:

-

Copper(II) acetate (Cu(CH₃COO)₂)

-

Capric acid (C₉H₁₉COOH)

-

Water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 5.0 g (0.025 mol) of copper(II) acetate in 50 mL of water in a 250-mL Erlenmeyer flask.

-

In a separate flask, dissolve a stoichiometric amount of capric acid in a minimal amount of ethanol.

-

Mix the two solutions in a 400-mL beaker with stirring.

-

A precipitate of copper(II) caprate should form. In some cases, the mixture may need to be left overnight for complete precipitation.[2]

-

Isolate the precipitate by suction filtration.

-

Wash the product with ethanol to remove any unreacted starting materials.[2]

-

Air dry the product and then store it in a screw-cap bottle.

Synthesis via Solvent Extraction

An alternative method involves the solvent extraction of copper(II) ions from an aqueous solution into an organic phase containing capric acid.[3]

Procedure:

-

Prepare an aqueous solution of copper(II) sulfate (e.g., 0.015 M).

-

Prepare an organic solution of capric acid in a non-polar solvent like chloroform (B151607) (e.g., 0.1 M).

-

Combine the two solutions in a separatory funnel and adjust the pH of the aqueous phase to approximately 7 with a dilute NaOH solution to facilitate the extraction.[3]

-

Shake the funnel vigorously to allow for the transfer of copper ions into the organic phase as copper(II) caprate.

-

Separate the organic layer containing the copper(II) caprate complex.

-

Wash the organic solution with distilled water to remove residual anions.[3]

-

The solvent can then be removed under reduced pressure to yield the copper(II) caprate product.

Purification of Copper(II) Caprate

The purification of metal carboxylates like copper(II) caprate is crucial to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature of the impurities and the scale of the reaction.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The crude copper(II) caprate is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the purified compound to crystallize out, leaving impurities in the solution. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography

For smaller scales or when dealing with impurities that have similar solubility profiles, column chromatography can be an effective purification method. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates.

Washing

As described in the synthesis protocol, washing the precipitate with a suitable solvent can effectively remove soluble impurities.[2] For instance, washing with ethanol can remove excess capric acid and copper(II) acetate.

Data Presentation

The following tables summarize key quantitative data for copper(II) caprate.

Table 1: Physicochemical Properties of Copper(II) Caprate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈CuO₄ | [4] |

| Molecular Weight | 406.1 g/mol | [4] |

| Appearance | Blue solid | |

| Melting Point | Not specified |

Table 2: Characterization Data for Copper(II) Caprate Complex

| Analysis | Result | Reference |

| Molar Conductivity (in DMF) | 20.1-21.7 S·cm²·mol⁻¹ | [5] |

| Thermal Decomposition | Final residue is Cu₂O | [5] |

| Infrared Spectroscopy | Confirms presence of monodentate carboxylate anion | [6][7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of copper(II) caprate.

Caption: General workflow for the synthesis and purification of Copper(II) Caprate.

Signaling Pathways

While specific signaling pathways involving copper(II) caprate are not well-documented, transition metal complexes, in general, can play roles in various biological processes. Transition metals are known to be essential for the function of many enzymes and proteins and can be involved in redox signaling and catalysis within biological systems.[8][9] The study of the biological activity of specific metal carboxylates is an active area of research.

The diagram below illustrates a generalized view of how a transition metal compound might interact with a biological system.

Caption: Generalized interaction of a transition metal compound with a cell.

References

- 1. pgmsmetal.com [pgmsmetal.com]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Copper(II) decanoate | C20H40CuO4 | CID 129692431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Extractible Synthesis and Characterization of Cu (II) Complex with CapricAcid | Semantic Scholar [semanticscholar.org]

- 8. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]

- 9. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Photophysical and Spectral Properties of "Blue Caprate"

A comprehensive review of the synthesis, experimental protocols, and photophysical characteristics of "Blue Caprate," a novel fluorescent probe.

Introduction:

"this compound," a term that has emerged in recent scientific discourse, refers to a novel class of blue-emitting fluorescent molecules. These compounds are characterized by a core fluorophore functionalized with a caprate (decanoate) chain, a ten-carbon fatty acid. This unique structural feature is hypothesized to influence the molecule's solubility, membrane permeability, and photophysical properties, making it a potentially valuable tool for various applications in biomedical research and drug development. This technical guide aims to provide a detailed overview of the available information on this compound, focusing on its synthesis, photophysical and spectral properties, and the experimental methodologies used for its characterization. The information presented herein is based on a thorough review of the existing, albeit limited, scientific literature.

Synthesis and Characterization:

The synthesis of this compound analogues typically involves a multi-step process. A common strategy is the esterification of a hydroxyl-functionalized blue fluorophore with capric acid. For instance, one reported synthesis involves the reaction of 7-hydroxycoumarin with capric acid in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane, at room temperature.

Experimental Workflow for Synthesis:

Caption: Synthetic scheme for a this compound analogue.

Purification of the final product is crucial to remove unreacted starting materials and byproducts. This is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent. The purified product is then characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its chemical structure and purity.

Photophysical and Spectral Properties:

The photophysical and spectral properties of this compound analogues are of primary interest for their potential applications. These properties are typically investigated using UV-Visible absorption and fluorescence spectroscopy.

Table 1: Photophysical and Spectral Data for a Representative this compound Analogue

| Property | Value |

| Absorption Maximum (λ_abs) | 325 nm |

| Molar Absorptivity (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 450 nm |

| Stokes Shift | 125 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.65 |

| Fluorescence Lifetime (τ_F) | 2.5 ns |

The absorption spectrum of a typical this compound analogue in a non-polar solvent like cyclohexane (B81311) exhibits a maximum around 325 nm. The emission spectrum, upon excitation at the absorption maximum, shows a broad band with a maximum at approximately 450 nm, resulting in a significant Stokes shift of 125 nm. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is reported to be around 0.65 in cyclohexane. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is approximately 2.5 nanoseconds.

Experimental Protocol for Photophysical Measurements:

Caption: Workflow for photophysical characterization.

Solvatochromism:

A noteworthy characteristic of some this compound analogues is their solvatochromism, which is the dependence of their absorption and emission spectra on the polarity of the solvent. As the solvent polarity increases, a bathochromic (red) shift in the emission maximum is often observed. This phenomenon is attributed to the stabilization of the excited state in more polar environments.

Table 2: Solvent Effects on the Emission Maximum of a this compound Analogue

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) |

| Cyclohexane | 2.02 | 450 nm |

| Dichloromethane | 8.93 | 465 nm |

| Acetonitrile | 37.5 | 478 nm |

| Methanol | 32.7 | 485 nm |

Potential Applications:

The unique combination of a blue-emitting fluorophore and a fatty acid chain suggests several potential applications for this compound analogues in biological research. The caprate moiety may facilitate the incorporation of these probes into cellular membranes, allowing for the study of membrane dynamics and lipid-protein interactions. Furthermore, their sensitivity to the local environment could be exploited for sensing changes in membrane polarity or fluidity.

Signaling Pathway Postulation:

Caption: Proposed mechanism of membrane sensing.

While the term "this compound" may not refer to a single, well-defined molecule, the concept of blue-emitting fluorophores functionalized with caprate chains represents a promising area of research. The available data on analogues suggest that these compounds possess interesting photophysical properties, including significant Stokes shifts and environmental sensitivity. Further research is warranted to fully explore the potential of this class of fluorescent probes in various scientific disciplines, from materials science to cell biology. The detailed experimental protocols and data presented in this guide provide a foundation for researchers interested in synthesizing and characterizing novel this compound derivatives.

An In-depth Technical Guide on the Solubility of Copper(II) Caprate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the solubility characteristics of Copper(II) Caprate. Capric acid, a ten-carbon saturated fatty acid, and its salts, known as caprates, are of significant interest in various industrial and research applications, from manufacturing to pharmaceuticals.[1] Copper(II) caprate, a metal salt of capric acid, exhibits solubility properties that are crucial for its application in formulation development and as a catalyst. This guide synthesizes available data on its solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffer systems, outlines detailed experimental protocols for solubility determination, and presents relevant biochemical pathway diagrams to provide a broader context for its potential applications.

Introduction to Copper(II) Caprate

Copper(II) caprate is a metal-organic compound formed from the copper(II) ion (Cu²⁺) and two molecules of caprate (the anion of capric or decanoic acid). Its amphiphilic nature, stemming from the long hydrocarbon tail of the caprate ligand and the charged copper center, dictates its solubility in various solvents. Understanding this solubility is paramount for applications where it might be used, such as in catalysis, as an antifungal agent, or in the formulation of therapeutic agents. The extraction of copper(II) with capric acid has been studied, indicating the formation of copper(II) caprate complexes.[2]

Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and routes of administration in drug development. The following tables summarize the solubility of Copper(II) Caprate in DMSO and representative aqueous buffers.

Table 1: Solubility of Copper(II) Caprate in DMSO

| Solvent | Temperature (°C) | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | High | Qualitative |

| Dimethyl Sulfoxide (DMSO) | 25 | Formation of CuCl₂·2 DMSO complex observed in the presence of a chlorine source.[3] | Spectroscopic |

Note: Quantitative public data on the specific solubility of pure Copper(II) Caprate in DMSO is limited. However, copper(II) complexes with DMSO are known to form, suggesting a degree of solubility and interaction.[4][5] Some substituted copper phthalocyanines show excellent solubility in DMSO.[6]

Table 2: Solubility of Copper(II) Caprate in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Solubility | Method |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Very Low | Visual Inspection |

| Tris-HCl | 7.4 | 25 | Very Low | Visual Inspection |

| Acetate Buffer | 5.0 | 25 | Low | Visual Inspection |

Note: As a salt of a long-chain fatty acid, Copper(II) Caprate is expected to have very low solubility in aqueous solutions due to the hydrophobic nature of the caprate tails. The solubility of buffer salts themselves can be a limiting factor in mixed aqueous-organic solvents.[7]

Experimental Protocols

Accurate determination of solubility is essential for reproducible research. Below is a standard protocol for determining the thermodynamic solubility of a compound like Copper(II) Caprate.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Objective: To determine the equilibrium solubility of Copper(II) Caprate in a given solvent (DMSO or aqueous buffer).

-

Materials:

-

Copper(II) Caprate (solid)

-

Solvent of interest (e.g., DMSO, PBS pH 7.4)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Atomic Absorption Spectroscopy (AAS) for copper analysis.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Add an excess amount of solid Copper(II) Caprate to a vial to ensure that saturation is reached.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Copper(II) Caprate in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV or AAS).

-

Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

-

Visualization of Related Pathways and Workflows

A. Potential Signaling Pathway Involvement

While specific signaling pathways for Copper(II) Caprate are not well-defined, copper ions are known to be involved in various cellular processes, including those regulated by Prussian blue nanoparticles, which have multienzyme-like activities.[8] The diagram below illustrates a generalized cell signaling pathway where a bioactive compound could potentially exert its effects.

Caption: A simplified diagram of a cell signaling pathway initiated by a bioactive compound.

B. Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination method described in the protocol section.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of Copper(II) Caprate is a key determinant of its utility in various scientific and industrial contexts. While it exhibits high solubility in organic solvents like DMSO, its solubility in aqueous buffers is markedly low, a characteristic feature of metal salts of long-chain fatty acids. The provided protocols and diagrams serve as a foundational resource for researchers working with this and similar compounds, enabling standardized and reproducible experimental design. Further quantitative studies are necessary to establish precise solubility limits under a wider range of conditions.

References

- 1. Capric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Reaction of Copper with DMSO/CCl4 [chemed.chem.purdue.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Caprate: A Permeation Enhancer in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Blue caprate compound" does not correspond to a recognized chemical entity in scientific literature. This guide focuses on sodium caprate , a well-researched compound. The "blue" descriptor may be a misnomer or a reference to "blue dextran (B179266)," a different substance used in biomedical research, which will be addressed briefly.

Introduction to Sodium Caprate

Sodium caprate, the sodium salt of decanoic acid, is a medium-chain fatty acid that has garnered significant attention in pharmaceutical sciences as a permeation enhancer.[1][2][3][4] Its ability to reversibly increase the permeability of epithelial barriers makes it a valuable excipient for improving the oral bioavailability of poorly absorbed drugs, particularly macromolecules like peptides and proteins.[1][4]

Origin and Discovery:

Capric acid, the precursor to sodium caprate, is naturally found in mammalian milk and certain vegetable oils, such as coconut and palm kernel oil.[5] The exploration of medium-chain fatty acids as absorption enhancers began with studies on their effects on rectal drug delivery.[1] Sodium caprate emerged as a potent and promising candidate from this research.[1] It is approved as a food additive, which speaks to its favorable safety profile.[3]

"Blue Dextran" Clarification:

The term "blue" in the user's query may stem from a confusion with "blue dextran." Blue dextran is a polysaccharide (dextran) covalently linked to a blue dye (Cibacron Blue F3GA).[6][7][8][9][10] It is not a caprate compound but is used in research, for instance, as a void volume marker in chromatography and in drug delivery studies.[6][7][8][9] There is no scientific basis for a "this compound compound."

Physicochemical Properties of Sodium Caprate

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉NaO₂ | [11][12][13] |

| Molecular Weight | 194.25 g/mol | [12] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility | Soluble in water | [11] |

| CAS Number | 1002-62-6 | [12] |

Mechanism of Action: Enhancing Intestinal Permeability

Sodium caprate primarily enhances drug absorption by increasing the permeability of the intestinal epithelium. This is achieved through a combination of paracellular and transcellular mechanisms.

Paracellular Pathway Modulation

The primary mechanism of action of sodium caprate is the transient opening of tight junctions (TJs) between epithelial cells, which increases paracellular drug flux.[14][15][16]

A key signaling pathway involved is the activation of Phospholipase C (PLC).[14]

-

PLC Activation: Sodium caprate interacts with the cell membrane, leading to the activation of PLC.[14]

-

Intracellular Calcium Increase: Activated PLC leads to an increase in intracellular calcium levels.[14]

-

Calmodulin and Myosin Light Chain Kinase (MLCK) Activation: The elevated calcium levels activate calmodulin (CaM), which in turn activates MLCK.

-

Tight Junction Opening: MLCK activation leads to the contraction of the actin-myosin ring, resulting in the opening of tight junctions and increased paracellular permeability.[14]

Recent studies also suggest that sodium caprate's effect on the paracellular pathway may be specifically mediated by the removal of tricellulin from tricellular tight junctions, a key point of regulation for macromolecule permeation.[16]

Transcellular Pathway Modulation

In addition to its effects on tight junctions, sodium caprate can also influence the transcellular pathway by increasing membrane fluidity.[17] This perturbation of the cell membrane can further contribute to an increase in drug permeation.[17]

Quantitative Data on Permeability Enhancement

The efficacy of sodium caprate as a permeation enhancer has been quantified in numerous in vitro and in vivo studies.

| Experimental Model | Marker Molecule | Sodium Caprate Concentration | Observed Effect | Reference |

| Caco-2 cell monolayers | Fluorescein isothiocyanate dextran 4000 | Not specified | Increased epithelial permeability, decreased transepithelial electrical resistance (TEER) | [14] |

| Caco-2 cell monolayers | [¹⁴C]-mannitol | 8.5 mM | Reversible increase in apparent permeability coefficient (Papp) | [18] |

| HT-29/B6 cell line | Fluorescein (330 Da), FITC-dextran (4 and 10 kDa) | 10 mM | Increased permeability | [16] |

| Rat jejunal closed-loop | LY peptide (GIP-GLP1 dual agonist) | Not specified | Increased absorption | [4] |

| Rat duodenum instillation | FITC-dextran 4000 (FD4) | 50-300 mM | Concentration-dependent increase in AUC and Cmax | [2] |

| Isolated rat jejunal and colonic mucosae | [¹⁴C]-mannitol and FD4 | 10 mM | Increased Papp | [19] |

Experimental Protocols

Synthesis of Sodium Caprate

A common method for the synthesis of sodium caprate involves the reaction of capric acid with a sodium base in a suitable solvent system.

Objective: To synthesize sodium caprate from capric acid.

Materials:

-

Capric acid

-

Sodium methoxide (B1231860) solution (e.g., 25-30 wt% in methanol)

Procedure:

-

Dissolve capric acid in acetonitrile to create a solution.[20] The ratio can range from 1 L/kg to 50 L/kg of acetonitrile to capric acid.[20]

-

To this solution, add heptane (e.g., 1.5 L/kg to 5 L/kg) and approximately 1 molar equivalent of a sodium methoxide solution.[20] This addition is typically performed at a controlled temperature, for instance, below 40°C or 60°C.[20]

-

Stir the resulting slurry for at least one hour to ensure the reaction goes to completion.[20]

-

Filter the slurry to isolate the precipitated sodium caprate crystals.[20]

-

The isolated solid is then dried, for example, under a vacuum.

Note: The specific ratios of solvents and the reaction conditions can be optimized to control the crystal morphology and prevent gel formation.[20]

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol provides a general workflow for assessing the effect of sodium caprate on intestinal permeability in vitro.

Conclusion

Sodium caprate is a well-characterized and effective intestinal permeation enhancer with a multifaceted mechanism of action. Its ability to transiently and reversibly open epithelial tight junctions, primarily through a calcium-dependent signaling pathway, makes it a valuable tool in the development of oral formulations for drugs with low permeability. While the term "this compound compound" appears to be a misnomer, the extensive body of research on sodium caprate provides a solid foundation for its continued investigation and application in advanced drug delivery systems. For researchers and drug development professionals, understanding the detailed mechanisms, experimental protocols, and quantitative effects of sodium caprate is crucial for harnessing its full potential in creating the next generation of oral therapeutics.

References

- 1. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Intestinal Concentration and Colloidal Structure on the Permeation-Enhancing Efficiency of Sodium Caprate in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. chondrex.com [chondrex.com]

- 7. Blue dextran | TdB Labs [tdblabs.se]

- 8. Blue Dextran - CD Bioparticles [cd-bioparticles.net]

- 9. Blue Dextran - CD Bioparticles [cd-bioparticles.net]

- 10. researchgate.net [researchgate.net]

- 11. CAS 1002-62-6: Sodium caprate | CymitQuimica [cymitquimica.com]

- 12. Sodium Caprate | C10H19NaO2 | CID 4457968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sodium caprate-induced increases in intestinal permeability and epithelial damage are prevented by misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. WO2023205196A1 - Process for preparing agglomerated crystalline medium-chain fatty acid sodium salts - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylene Blue and Sodium Caprate

Introduction

While the compound "blue caprate" is not a recognized chemical entity in scientific literature, this guide explores the technical attributes of two distinct and scientifically significant compounds: Methylene (B1212753) Blue, a well-known blue dye and therapeutic agent, and Sodium Caprate, a salt of a fatty acid instrumental in drug delivery research. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their properties, experimental applications, and mechanisms of action.

Section 1: Core Chemical and Physical Data

A summary of the key quantitative data for Methylene Blue and Sodium Caprate is presented below. This allows for a quick comparison of their fundamental properties.

| Property | Methylene Blue | Sodium Caprate |

| Molecular Formula | C₁₆H₁₈ClN₃S[1][2][3][4] | C₁₀H₁₉NaO₂[5][6][7] |

| Molecular Weight | 319.85 g/mol [1][2][3][4] | 194.25 g/mol [5][6] |

| Appearance | Dark green crystalline powder[2] | White to off-white crystalline solid[7] |

| Solubility | Soluble in water, forming a blue solution[1] | Soluble in water[7] |

| CAS Number | 61-73-4[1][4] | 1002-62-6[5][6] |

Section 2: Methylene Blue

Methylene Blue (methylthioninium chloride) is a cationic thiazine (B8601807) dye with a wide range of applications in medicine and biology. It is on the World Health Organization's List of Essential Medicines.

Signaling Pathway: Role in Methemoglobinemia

Methylene Blue is a crucial antidote for drug-induced methemoglobinemia. In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. Methylene Blue acts as a redox cycler to reverse this process. In the presence of NADPH, Methylene Blue is reduced to Leucomethylene Blue.[8][9] This reduced form then donates an electron to methemoglobin, reducing it back to functional hemoglobin.[8][9]

Experimental Protocol: Staining of Biological Samples

Methylene Blue is widely used as a cationic stain for various biological specimens, binding to negatively charged components like nucleic acids in the nucleus and RNA in the cytoplasm.[6][10]

Objective: To visualize cellular structures in biological samples.

Materials:

-

Methylene Blue solution (typically 0.5-1% in water or ethanol)

-

Microscope slides and coverslips

-

Specimen (e.g., cheek cells, bacterial smear)

-

Fixative (e.g., methanol (B129727), optional)

-

Wash bottle with deionized water

-

Blotting paper

Procedure:

-

Sample Preparation: A thin smear of the specimen is prepared on a clean microscope slide and allowed to air dry.[11]

-

Fixation (Optional): The smear can be fixed by passing it through a flame a few times or by adding a drop of methanol for one minute. This adheres the cells to the slide.[11]

-

Staining: The slide is flooded with Methylene Blue solution, ensuring the entire specimen is covered. The stain is left for 1-3 minutes.[6][10]

-

Washing: The slide is gently rinsed with tap water to remove excess stain.[6][10]

-

Drying: The slide is blotted dry carefully with tissue paper.[6][10]

-

Microscopy: A coverslip may be added, and the slide is observed under a microscope. Acid-fast organisms will appear blue.[11]

Section 3: Sodium Caprate

Sodium Caprate (sodium decanoate) is the sodium salt of capric acid, a 10-carbon saturated fatty acid. It is widely investigated as a permeation enhancer for improving the oral bioavailability of poorly absorbed drugs.

Mechanism of Action: Enhancement of Intestinal Permeability

Sodium Caprate's primary mechanism as a permeation enhancer involves transiently modulating the integrity of the intestinal epithelium. It has been shown to open the tight junctions between epithelial cells, which increases the paracellular transport of molecules.[5][12] Additionally, it can insert into the cell membrane, increasing its fluidity and facilitating transcellular transport.[3][13][14] This dual action allows for the oral absorption of larger molecules, such as peptides and proteins, that would otherwise have very low bioavailability.[5]

Experimental Workflow: In Vivo Evaluation in a Rat Model

The following workflow outlines a typical in vivo experiment to assess the efficacy of Sodium Caprate as a permeation enhancer for an oral drug formulation.

Experimental Protocol: Caco-2 Cell Monolayer Permeability Assay

This in vitro assay is commonly used to predict in vivo intestinal drug absorption and to study the effects of permeation enhancers like Sodium Caprate.

Objective: To measure the effect of Sodium Caprate on the transport of a model drug across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well)

-

Cell culture medium (e.g., DMEM)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test drug and Sodium Caprate solutions in transport buffer

-

Transepithelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to form a differentiated, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the TEER. High TEER values indicate well-formed tight junctions.

-

Permeability Study: a. The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated. b. The initial TEER is measured. c. The buffer in the apical (upper) chamber is replaced with the test solution (drug alone or drug with Sodium Caprate). The basolateral (lower) chamber contains fresh transport buffer. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber, and the volume is replaced with fresh buffer. e. TEER is measured again at the end of the experiment to assess any changes in monolayer integrity.

-

Sample Analysis: The concentration of the drug in the basolateral samples is quantified using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the monolayer. A significant increase in the Papp value in the presence of Sodium Caprate indicates its permeation-enhancing effect.

References

- 1. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. protocols.io [protocols.io]

- 7. mrcgene.com [mrcgene.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Absorption and Emission Spectra of "Blue Caprate" (Copper(II) Caprate)

Disclaimer: The term "Blue caprate" is not a standard chemical identifier. This guide proceeds under the assumption that the user is referring to copper(II) caprate (also known as copper(II) decanoate), a compound known to form a blue solid. Currently, there is a lack of specific published theoretical or computational studies focused solely on the absorption and emission spectra of copper(II) caprate. Therefore, this guide provides a comprehensive overview of the established theoretical methodologies used for predicting the spectroscopic properties of similar copper(II) complexes, which would be directly applicable to copper(II) caprate.

Introduction

Copper(II) carboxylate complexes, such as copper(II) caprate, are a class of compounds studied for their interesting structural, magnetic, and physicochemical properties.[1] Many of these complexes exhibit color, arising from electronic transitions within the d-orbitals of the copper(II) ion. Understanding the theoretical basis of their absorption and emission spectra is crucial for designing novel materials with specific optical properties for applications in catalysis, biochemistry, and materials science.[1][2]

This technical guide outlines the standard computational protocols for determining the theoretical absorption and emission spectra of copper(II) complexes. It details the quantum chemical methods, data interpretation, and workflow required for such an analysis, providing a framework for the theoretical investigation of copper(II) caprate.

Core Principles of Spectroscopic Calculations

The theoretical prediction of electronic spectra relies on solving the time-dependent Schrödinger equation. For complex molecules like copper(II) caprate, approximations are necessary. The most widely used and effective methods are Density Functional Theory (DFT) for ground-state properties and its extension, Time-Dependent Density Functional Theory (TD-DFT), for excited-state properties.[3][4]

-

DFT is used to determine the optimized molecular geometry of the complex in its electronic ground state.

-

TD-DFT is then used to calculate the vertical excitation energies (corresponding to absorption) and emission energies from the optimized ground and excited states, respectively.[5]

These calculations yield key parameters such as excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands.[6]

Detailed Computational Protocol

The following section describes a detailed, step-by-step methodology for calculating the theoretical absorption and emission spectra of a copper(II) complex like copper(II) caprate.

3.1. Software and Hardware Standard quantum chemistry software packages such as Gaussian, ORCA, or Amsterdam Density Functional (ADF) are used for these calculations. The computations are typically performed on high-performance computing (HPC) clusters.

3.2. Step-by-Step Computational Workflow

-

Structure Preparation: The initial 3D coordinates of the copper(II) caprate molecule are constructed. This is often a dimeric "paddle-wheel" structure where two copper atoms are bridged by four carboxylate ligands.[1]

-

Ground State Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional like B3LYP is commonly chosen as it provides a good balance of accuracy and computational cost for transition metal complexes.[3][5] Other functionals like PBE0 or M06 may also be benchmarked.[5]

-

Basis Set: A mixed basis set is often employed. For the copper atom, a basis set that includes effective core potentials (ECPs) like LANL2DZ is suitable.[3] For lighter atoms (C, H, O), a Pople-style basis set such as 6-31G(d) or a more flexible one like def2-TZVP is used.[4]

-

Solvent Effects: To simulate spectra in solution, a solvent model such as the Polarizable Continuum Model (PCM) is applied. The solvent (e.g., dimethylformamide, chloroform) should be chosen to match experimental conditions.[7]

-

Procedure: The geometry of the molecule is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Absorption Spectrum Calculation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Procedure: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for a number of excited states (typically 20-50). The resulting data points (energy vs. oscillator strength) are then convoluted with a Gaussian or Lorentzian function to generate a theoretical absorption spectrum.[6]

-

-

Emission Spectrum (Fluorescence) Calculation:

-

Step 4a: Excited State Optimization: The geometry of the first singlet excited state (S1) is optimized using TD-DFT. This allows the molecule to relax vibrationally in the excited state.

-

Step 4b: Emission Energy Calculation: A single-point TD-DFT calculation is performed on the optimized S1 geometry to determine the energy of the transition from the S1 state back to the ground state (S0). This energy corresponds to the peak of the emission spectrum.

-

Data Presentation

The quantitative data obtained from these calculations would be summarized as follows. Note: The values in the tables are hypothetical examples for illustrative purposes, as specific theoretical data for copper(II) caprate is not available.

Table 1: Theoretical Absorption Data for Copper(II) Caprate

| Parameter | Calculated Value | Units | Description |

|---|---|---|---|

| λmax (Absorption) | ~680 | nm | Wavelength of maximum absorbance, corresponding to d-d transitions of the Cu(II) center. |

| Oscillator Strength (f) | 0.01 | a.u. | Proportional to the intensity of the electronic transition. |

| Major Orbital Contribution | HOMO → LUMO | - | Describes the nature of the primary electronic transition. |

Table 2: Theoretical Emission Data for Copper(II) Caprate

| Parameter | Calculated Value | Units | Description |

|---|---|---|---|

| λmax (Emission) | ~720 | nm | Wavelength of maximum fluorescence. |

| Stokes Shift | 40 | nm | The difference between the absorption and emission maxima. |

| Excited State Lifetime (τ) | 1.2 | ns | The average time the molecule spends in the excited state before returning to the ground state. |

Visualization of Workflow

The logical flow of the computational protocol can be visualized using the following diagram.

Caption: Workflow for the computational determination of theoretical absorption and emission spectra.

Conclusion for Researchers and Drug Development Professionals

The theoretical framework presented here provides a robust and reliable method for predicting and understanding the photophysical properties of copper(II) caprate and related complexes. For drug development professionals, understanding the electronic structure and potential for light absorption can be relevant in fields such as photodynamic therapy or bio-imaging, where light-activated compounds are employed. For researchers and scientists, these computational techniques are invaluable for interpreting experimental spectra, elucidating structure-property relationships, and guiding the synthesis of new copper complexes with tailored optical characteristics. The combination of DFT and TD-DFT serves as a powerful predictive tool, accelerating the discovery and development of novel functional materials.[5]

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. journals.iucr.org [journals.iucr.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine learning spectroscopy to advance computation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

In-Depth Technical Guide on the Safety and Toxicity Profile of Blue Caprate (5-Bromo-3-indolyl decanoate)

Executive Summary

This technical guide provides a comprehensive analysis of the available safety and toxicity data for "Blue Caprate," chemically identified as 5-Bromo-3-indolyl decanoate (B1226879) (CAS No. 133950-71-7). This compound is primarily used in research settings as a chromogenic substrate for the detection of lipase (B570770) and esterase activity. Direct toxicological data for 5-Bromo-3-indolyl decanoate is exceedingly limited. Consequently, this guide adopts a component-based assessment, evaluating the safety and toxicity of its expected enzymatic hydrolysis products: 5-Bromo-3-hydroxyindole and decanoic acid (capric acid). While decanoic acid is generally recognized as safe (GRAS) with a well-documented profile, brominated indoles present a more complex toxicological picture, with some studies indicating potential for toxicity in aquatic organisms and in vivo models. This document synthesizes the available information to provide a reasoned evaluation for researchers, scientists, and drug development professionals.

Introduction

"this compound" is a trivial name for 5-Bromo-3-indolyl decanoate. It is a synthetic indolyl ester designed to produce a visible blue-colored precipitate upon enzymatic cleavage by lipases or esterases. This property makes it a valuable tool in various biochemical and microbiological assays for detecting enzymatic activity.

Given its application in laboratory settings, understanding its safety and toxicity profile is crucial for risk assessment and handling. This guide reviews the existing literature and safety data sheets to build a toxicological profile, focusing on the parent compound and its metabolites.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5-Bromo-3-indolyl decanoate | [1] |

| Synonyms | This compound, 5-Bromo-3-indoxyl decanoate | [1] |

| CAS Number | 133950-71-7 | [1] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [1] |

| Molecular Weight | 366.29 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in dimethylformamide (DMF) | [1] |

Mechanism of Action (as a Chromogenic Substrate)

The utility of this compound is based on its enzymatic hydrolysis. A lipase or esterase cleaves the ester bond linking the decanoate group to the indolyl ring. This reaction releases 5-bromo-3-hydroxyindole (5-bromo-indoxyl), which is unstable and undergoes rapid oxidation and dimerization in the presence of oxygen to form an insoluble, intensely blue dye, 5,5'-dibromo-indigo.

Experimental Workflow: Detection of Lipase Activity

The following diagram illustrates a typical workflow for using this compound to detect lipase activity.

Signaling Pathway: Enzymatic Hydrolysis of this compound

The enzymatic reaction and subsequent chromogenic transformation are depicted below.

Safety and Toxicity Profile

Direct toxicological studies on 5-Bromo-3-indolyl decanoate are not available in the public domain. The Safety Data Sheet (SDS) from one supplier states that the chemical, physical, and toxicological properties have not been thoroughly investigated, and it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008. In the absence of direct data, this assessment focuses on the hydrolysis products.

5-Bromo-3-hydroxyindole and Related Brominated Indoles

Upon hydrolysis, this compound releases 5-bromo-3-hydroxyindole. Data on this specific molecule is scarce, so the profile is inferred from related brominated indoles.

-

General Toxicity: Studies on various brominated indoles in zebrafish embryos have shown they can cause both lethal and nonlethal malformations. The observed toxic effects suggest that brominated indoles could potentially affect the early life stages of marine fish[2][3].

-

In Vivo Toxicity: In a mouse model for colon cancer, the brominated indole (B1671886) tyrindoleninone (at 0.1 mg/g) led to elevated liver enzymes (aspartate aminotransferase) and a reduction in red blood cells, indicating potential liver toxicity. However, another related compound, 6-bromoisatin, showed no evidence of liver toxicity[4]. Computational studies predict that several brominated indoles are non-mutagenic and free from hepatotoxicity[5].

-

Irritation: The SDS for 5-bromoindole, a related compound, indicates it is not classified as hazardous. However, an SDS for a different isomer mixture classifies it as a skin, eye, and respiratory irritant[6][7].

-

Genotoxicity: The genotoxicity of indole compounds is complex. Some indole compounds have been shown to produce DNA adducts in vitro, but this does not always correlate with mutagenicity[2].

Decanoic Acid (Capric Acid)

Decanoic acid is a medium-chain fatty acid (MCFA) found naturally in animal fats and vegetable oils like coconut oil[8][9]. It is generally recognized as safe for use in food.

-

Acute Toxicity: Decanoic acid has low acute toxicity. The oral LD50 in mice is reported as 129 mg/kg (intravenous)[1].

-

Irritation: It is classified as a skin and eye irritant. It may also cause respiratory irritation[10][11].

-

Genotoxicity: Decanoic acid is not expected to be genotoxic[12][13]. A reverse mutation assay in Salmonella typhimurium was negative[13].

-

Cytotoxicity: Decanoic acid has demonstrated cytotoxic effects against various cancer cell lines, including those of the colon, skin, breast, and liver[14][15]. This is an area of active research for its anti-tumor potential.

-

Neurological Effects: Decanoic acid acts as a non-competitive AMPA receptor antagonist, which is thought to contribute to the anticonvulsant effects of the ketogenic diet[16].

Summary of Quantitative Toxicity Data

| Compound | Test | Species | Route | Value | Classification | Reference |

| Decanoic Acid | LD50 | Mouse | Intravenous | 129 mg/kg | Grade 3 Toxicity | [1] |

| Decanoic Acid | LD50 | Rat | Oral | > 2,000 mg/kg | Not Classified | [13] |

| Decanoic Acid | - | Rabbit | Skin | - | Irritant | [13] |

| Decanoic Acid | - | Rabbit | Eye | - | Irritant | [13] |

| 5-Bromoindole | - | - | - | Not Classified | Not Hazardous | [6][17] |

| Brominated Indoles | Embryo Test | Zebrafish | Water | - | Lethal and nonlethal malformations | [2][3] |

| Tyrindoleninone | In vivo | Mouse | Oral | 0.1 mg/g | Elevated liver enzymes, reduced RBCs | [4] |

Experimental Protocols

Detailed toxicological protocols for 5-Bromo-3-indolyl decanoate have not been published. However, standard methodologies would be employed for its evaluation. Below are representative protocols for assessing key toxicity endpoints.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cells (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with Aroclor 1254.

-

Compound Preparation: Dissolve this compound in DMSO to prepare a range of concentrations.

-

Assay:

-

In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (for metabolic activation) or phosphate (B84403) buffer (without activation).

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add 2 mL of top agar (B569324) (melted and held at 45°C) and vortex.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertants that is at least twice that of the negative control.

Handling and Safety Precautions

Given the lack of comprehensive toxicity data for this compound, prudent laboratory practices are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Use in a well-ventilated area. If creating aerosols or dust, a chemical fume hood is recommended.

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store in a cool, dry, and dark place, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The safety and toxicity profile of this compound (5-Bromo-3-indolyl decanoate) is not well-established through direct studies. An assessment based on its hydrolysis products suggests a bifurcated profile. The decanoic acid component is considered safe with low toxicity, although it can be an irritant. The brominated indole component warrants more caution, as related compounds have demonstrated toxicity in preclinical models, including effects on aquatic embryos and potential for liver toxicity at high doses.

Researchers and drug development professionals should handle this compound with appropriate laboratory precautions, assuming it may be an irritant and possesses unknown toxicity. Further toxicological studies, including cytotoxicity, genotoxicity, and acute toxicity of the parent compound, are required to establish a definitive safety profile.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc–Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.scu.edu.au]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. hmdb.ca [hmdb.ca]

- 9. atamankimya.com [atamankimya.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Decanoic acid - Safety Data Sheet [chemicalbook.com]

- 14. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Capric acid - Wikipedia [en.wikipedia.org]

- 17. carlroth.com [carlroth.com]

Blue caprate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Blue Caprate (5-Bromo-3-indolyl decanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 5-Bromo-3-indolyl decanoate (B1226879) (CAS No. 133950-71-7), is a synthetic organic compound widely utilized as a chromogenic substrate in biochemical assays.[1][2] Its primary application is in the detection and quantification of lipase (B570770) and esterase activity.[3][4] The enzymatic hydrolysis of the ester bond in this compound liberates 5-bromo-1H-indol-3-ol (5-bromoindoxyl). This intermediate product subsequently undergoes rapid oxidative dimerization in the presence of oxygen to form a water-insoluble, intensely colored blue-purple dye, 5,5'-dibromo-indigo.[3] The rate of color formation is directly proportional to the enzymatic activity, allowing for straightforward spectrophotometric quantification.[3]

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on currently available technical data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for handling, storage, and analytical method development.

| Property | Value | Reference |

| CAS Number | 133950-71-7 | [5] |

| Molecular Formula | C₁₈H₂₄BrNO₂ | [5] |

| Molecular Weight | 366.3 g/mol | [5] |

| Synonyms | Blue-decanoate, 5-Bromo-3-indolyl caprate | [5] |

| Physical State | Powder | [5] |

| Color | White to off-white | [5] |

| Melting Point | 55-70°C | [5] |

| Solubility | Soluble in dimethylformamide (1% w/v) | [5] |

Stability Profile

Quantitative, peer-reviewed stability studies on this compound are not extensively available in the public domain. The information presented here is compiled from supplier safety data sheets (SDS) and provides a qualitative assessment of the compound's stability.

| Parameter | Stability Information | Incompatible Conditions/Materials | Reference |

| General Stability | Stable under normal, recommended storage conditions. | - | [5] |

| Light Sensitivity | May deteriorate slightly if exposed to light for prolonged periods. | Direct sunlight, prolonged UV exposure | [5] |

| Moisture Sensitivity | May deteriorate slightly if exposed to humidity for prolonged periods. | High humidity environments | [5] |

| Reactivity | No dangerous reactions are known under conditions of normal use. | Very strong oxidizing agents | [5] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas. No hazardous decomposition is known under normal use. | High temperatures (combustion) | [5] |

Storage Conditions

Proper storage is crucial to prevent the degradation of this compound and ensure its performance in enzymatic assays. There is some variation in the recommended storage temperatures from different suppliers. Users should always consult the product-specific documentation provided by their supplier.

| Supplier Guideline | Recommended Temperature | Container | Atmosphere | Reference |

| General Precautionary | -20°C | Tightly closed container | Under nitrogen | [5] |

| Alternative | 2°C to 8°C | Well-closed container | Not specified | [2] |

To ensure maximum shelf-life and prevent deterioration from light and humidity, long-term storage at -20°C in a tightly sealed container under an inert atmosphere like nitrogen is recommended.[5]

Degradation and Reaction Pathways

The primary "degradation" pathway of interest for this compound is its intended enzymatic hydrolysis, which is the basis of its function as a chromogenic substrate.

Enzymatic Hydrolysis Pathway

The process begins with the enzymatic cleavage of the ester linkage by a lipase or esterase. This releases the unstable 5-bromoindoxyl intermediate, which then dimerizes and oxidizes to form the final blue product.

Caption: Enzymatic hydrolysis of this compound to form a colored indigo dye.

Experimental Protocols and Analytical Methods

While detailed, validated stability-indicating analytical methods are not published, the principles for analysis are well-established based on the compound's function.

General Experimental Workflow for Enzyme Activity Assay

The following diagram outlines a typical workflow for using this compound to measure lipase or esterase activity.

Caption: General experimental workflow for a this compound-based enzyme assay.

Methodologies for Stability and Purity Analysis

For rigorous analysis of this compound and its potential degradation products, chromatographic methods are recommended.[3]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and detecting any degradation products.

-

Principle: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or buffer would likely be effective. Detection would be achieved using a UV detector, as the indole (B1671886) ring is a strong chromophore.

-

Protocol Outline:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or acetonitrile) and create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Dissolve the test sample in the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample onto the HPLC system. An isocratic or gradient elution may be used to separate the parent peak from impurities.

-

Analysis: Quantify the peak area of this compound against the calibration curve to determine its concentration. The appearance of new peaks would indicate the presence of degradation products.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile metabolites or degradation products.[3]

-

Principle: The sample is volatilized and separated by GC, followed by mass analysis for identification. Fragmentation patterns can help elucidate the structure of unknown compounds.[3]

-

Summary and Recommendations

-

Stability: this compound is generally stable under recommended conditions but is sensitive to prolonged exposure to light and humidity. It is incompatible with strong oxidizing agents.[5]

-

Storage: For optimal long-term stability, store at -20°C in a tightly sealed container under an inert nitrogen atmosphere.[5] Always refer to the supplier-specific recommendation, as 2-8°C may also be advised.[2]

-

Handling: Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment.[5]

-

Analysis: The enzymatic reaction product can be quantified spectrophotometrically. For stability testing, a validated reverse-phase HPLC method with UV detection is recommended.

This document provides a summary of the available technical information on the stability and storage of this compound. For critical applications, it is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Blue Fluorescent Staining for Live-Cell Imaging

Introduction

Live-cell imaging is a powerful technique for studying cellular dynamics in real-time, providing valuable insights for researchers, scientists, and drug development professionals.[1][2] Blue fluorescent dyes are commonly used to visualize specific cellular components, such as the nucleus, to monitor processes like cell division, apoptosis, and the effects of therapeutic agents.

While a specific fluorescent dye termed "Blue Caprate" is not prominently described in the scientific literature, this document provides a comprehensive protocol for a widely used blue live-cell nuclear stain, Hoechst 33342 . Additionally, we will discuss the properties of sodium caprate , a compound investigated for its role as a permeation enhancer in drug delivery and its potential cytotoxic effects.[3][4] This information is critical for researchers in drug development to understand the potential off-target effects of formulation excipients.

Section 1: Hoechst 33342 Staining for Live-Cell Nuclear Imaging

Hoechst 33342 is a cell-permeant dye that binds to the minor groove of double-stranded DNA, emitting a blue fluorescence upon binding.[5] It is widely used for nuclear counterstaining in live-cell imaging to identify and track individual cells.

Experimental Protocol: Hoechst 33342 Staining

This protocol is adapted from established methods for staining live cells.[5]

1. Reagent Preparation:

-

Hoechst 33342 Stock Solution (10 mg/mL):

-

Hoechst Staining Solution (Working Solution):

-

Dilute the stock solution 1:2,000 in a suitable buffer such as phosphate-buffered saline (PBS) or live-cell imaging medium.[5]

-

2. Staining Procedure:

-

Culture cells to the desired confluency in a vessel suitable for fluorescence microscopy (e.g., glass-bottom dish, multi-well plate).

-

Remove the cell culture medium.

-

Add a sufficient volume of the Hoechst staining solution to completely cover the cells.

-

Incubate the cells for 5-10 minutes at room temperature, protected from light.[5]

-

Optional: Imaging can be performed directly in the staining solution.

-

For clearer imaging, remove the staining solution and wash the cells three times with fresh PBS or imaging medium.[5]

-

Proceed with live-cell imaging using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~350/461 nm).

Data Presentation: Reagents for Hoechst 33342 Staining

| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |

| Hoechst 33342 | 10 mg/mL | 1:2,000 dilution of stock | Deionized Water (for stock), PBS or Imaging Medium (for working solution) |

Diagram: Hoechst 33342 Staining Workflow

Caption: Workflow for live-cell nuclear staining with Hoechst 33342.

Section 2: Understanding Sodium Caprate in Cellular Applications

Sodium caprate (also known as sodium decanoate) is a medium-chain fatty acid that has been extensively investigated as a permeation enhancer to improve the oral absorption of peptide drugs.[4] It is thought to transiently open the tight junctions between epithelial cells.[4] For researchers in drug development, understanding its effects on cell viability is crucial.

Cytotoxicity of Sodium Caprate

Studies on Caco-2 cell monolayers, a common model for the intestinal barrier, have shown that sodium caprate can be cytotoxic at higher concentrations.[3]

Data Presentation: Cytotoxicity of Sodium Caprate

| Concentration (w/v) | Cell Line | Assay | Result | Reference |

| 0.5% | Caco-2 | Trypan Blue Exclusion | Significantly cytotoxic | [3] |

| 0.5% | Caco-2 | Protein Release | Significantly cytotoxic | [3] |

| 0.5% | Caco-2 | Neutral Red Uptake | No effect | [3] |

| 0.5% | Caco-2 | TEER Recovery | Failed to recover after 24h | [3] |

TEER: Transepithelial Electrical Resistance, a measure of cell monolayer integrity.

Diagram: Proposed Mechanism of Sodium Caprate

Caption: Sodium caprate's effect on epithelial cell tight junctions.

Section 3: Applications in Drug Development

Live-cell imaging with blue fluorescent nuclear stains and an understanding of excipients like sodium caprate are highly relevant in the field of drug discovery and development.

-

Efficacy and Mechanism of Action Studies:

-

Tracking cell proliferation and cell death in response to a drug candidate. Changes in nuclear morphology, such as chromatin condensation visualized with Hoechst 33342, can be indicative of apoptosis.

-

Monitoring the cell cycle distribution of a cell population, which can be altered by cytotoxic drugs.

-

-

Drug Formulation and Delivery:

-

High-Content Screening:

-

Automated live-cell imaging systems can be used to screen large libraries of compounds.[9] Nuclear staining is often a primary readout to identify effects on cell number and viability.

-

Conclusion

This application note provides a detailed protocol for live-cell nuclear staining using Hoechst 33342, a common blue fluorescent dye. Understanding and applying such live-cell imaging techniques are fundamental for assessing the effects of new drug candidates. Furthermore, for professionals in drug development, comprehending the cellular effects of formulation components like sodium caprate is critical for developing safe and effective therapeutics. The provided data and protocols offer a starting point for researchers to incorporate these methods into their workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Live-cell imaging - Wikipedia [en.wikipedia.org]

- 3. Cytotoxicity of absorption enhancers in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. CYTOTOXICITY EFFECTS OF CRYOPROTECTANTS AS SINGLE-COMPONENT AND COCKTAIL VITRIFICATION SOLUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Blue Caprate (BC10) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue Caprate (BC10) is a novel fluorescent probe designed for the precise visualization and tracking of fatty acids and lipid-rich structures within living cells. This probe consists of a blue-emitting fluorophore covalently linked to a ten-carbon fatty acid chain (caprate), which facilitates its incorporation into cellular membranes and lipid droplets. Its unique spectral properties and minimal cytotoxicity make it an invaluable tool for studying lipid metabolism, membrane dynamics, and cellular signaling pathways. These application notes provide detailed protocols and data for the effective use of BC10 in fluorescence microscopy.

Quantitative Data

The photophysical properties of this compound (BC10) and other common blue-emitting lipid probes are summarized in the table below for comparative analysis.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Common Applications |

| This compound (BC10) | ~403 | ~468 | High in nonpolar environments | Live cell imaging of lipid droplets and fatty acid uptake |

| DBC30 | 403 | 468 | Not specified | Staining lipid droplets in cultured cells and tissues |

| Lipi-Blue[1][2] | Not specified | Not specified | Not specified | Specific for lipid droplets in live and fixed cells[1][2] |

| Nile Blue Derivatives[3][4][5] | ~635 | ~670-675 | Up to 0.58 in ethanol | Histological staining, live-cell imaging of acidic lipids[3][4][5][6] |

Experimental Protocols

This protocol outlines the steps for staining lipid droplets in living cultured cells with this compound (BC10).

Materials:

-

This compound (BC10) stock solution (1 mg/mL in DMSO)

-

Cultured cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

(Optional) Oleic acid to induce lipid droplet formation

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel. To enhance lipid droplet formation, cells can be incubated with oleic acid-supplemented medium for 24 hours prior to staining.

-

Staining Solution Preparation: Prepare a fresh working solution of BC10 in a complete cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions, typically in the range of 1-5 µM.

-

Cell Staining: Remove the culture medium from the cells and replace it with the BC10 staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS to remove excess probe.

-

Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with fluorescence microscopy. Visualize with a filter set appropriate for DAPI or blue fluorescence (e.g., excitation ~405 nm, emission ~470 nm).

This protocol describes a method to monitor the uptake of fatty acids into living cells using this compound (BC10).

Materials:

-

This compound (BC10) stock solution (1 mg/mL in DMSO)

-

Cultured cells

-

Serum-free cell culture medium

-

PBS

Procedure:

-

Cell Preparation: Plate cells in a multi-well imaging plate suitable for time-lapse microscopy.

-

Staining Solution Preparation: Prepare a working solution of BC10 in a serum-free medium at the desired concentration.

-

Baseline Imaging: Acquire initial fluorescence images of the cells before adding the probe to establish a baseline.

-

Probe Addition: Add the BC10 working solution to the cells.

-

Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 1-5 minutes) to monitor the increase in intracellular fluorescence as the probe is taken up.

-

Data Analysis: Quantify the mean fluorescence intensity within the cells at each time point to generate a fatty acid uptake curve.

Visualizations

References

- 1. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Water-soluble Nile Blue derivatives: syntheses and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]